Nalmefene-d3
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Overview
Description
Nalmefene-d3 is a deuterated form of nalmefene, an opioid receptor antagonist used primarily in the treatment of alcohol dependence and opioid overdose. The deuterium atoms in this compound replace the hydrogen atoms, which can lead to differences in metabolic stability and pharmacokinetics compared to the non-deuterated form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalmefene-d3 involves the incorporation of deuterium atoms into the nalmefene molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. Quality control measures are critical to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Nalmefene-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nalmefene N-oxide.
Reduction: Reduction reactions can convert nalmefene N-oxide back to this compound.
Substitution: Halogenation and other substitution reactions can modify the this compound molecule to produce derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions include nalmefene N-oxide, halogenated nalmefene derivatives, and various other modified nalmefene compounds .
Scientific Research Applications
Nalmefene-d3 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of nalmefene.
Biology: Employed in biological studies to investigate the interaction of nalmefene with opioid receptors and other biological targets.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of nalmefene.
Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Nalmefene-d3 exerts its effects by binding to opioid receptors in the brain, particularly the mu, delta, and kappa receptors. It acts as an antagonist at the mu and delta receptors and a partial agonist at the kappa receptor. This binding prevents the activation of these receptors by endogenous opioids or opioid drugs, thereby reducing the effects of opioid intoxication and dependence .
Comparison with Similar Compounds
Similar Compounds
Naloxone: Another opioid antagonist used to reverse opioid overdose.
Naltrexone: Similar to nalmefene, used in the treatment of alcohol and opioid dependence.
Uniqueness
Nalmefene-d3’s uniqueness lies in its deuterated structure, which can lead to enhanced metabolic stability and altered pharmacokinetics. This makes it a valuable tool in research and potentially offers therapeutic advantages over non-deuterated nalmefene .
Properties
Molecular Formula |
C21H25NO3 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(4R,4aS,7aS,12bS)-3-[dideuterio-(1-deuteriocyclopropyl)methyl]-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C21H25NO3/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13/h4-5,13,16,19,23-24H,1-3,6-11H2/t16-,19+,20+,21-/m1/s1/i11D2,13D |
InChI Key |
WJBLNOPPDWQMCH-TVFUAGGXSA-N |
Isomeric SMILES |
[2H]C1(CC1)C([2H])([2H])N2CC[C@]34[C@@H]5C(=C)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O |
Canonical SMILES |
C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O |
Origin of Product |
United States |
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